Magnesium;platinum(2+);tetracyanide
Description
Significance within the Coordination Chemistry of Platinum(II) Complexes
The tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is a cornerstone of platinum(II) coordination chemistry. The square planar geometry of this complex, a hallmark of d⁸ metal ions like Pt(II), arises from the strong-field nature of the cyanide ligands. mdpi.comnih.gov This arrangement leads to significant electronic delocalization and the potential for close packing in the solid state, giving rise to unique spectroscopic and luminescent properties. nih.govresearchgate.net The study of various tetracyanoplatinate salts allows for a systematic investigation of how different counter-ions influence the intermolecular Pt-Pt interactions and, consequently, the photophysical behavior of the material. confex.com
The luminescence of tetracyanoplatinate complexes is particularly noteworthy. It often arises from metal-metal-to-ligand charge transfer (MMLCT) transitions, which are highly sensitive to the Pt-Pt distance in the crystal lattice. nih.gov This sensitivity makes these compounds promising candidates for applications in sensors and probes. nih.gov
Historical Context and Current Academic Interest in Mg[Pt(CN)₄]
The study of platinocyanides, including the magnesium salt, has a long history, with early investigations dating back to the 19th and early 20th centuries. uef.fi One of the most significant early contributions to the understanding of Magnesium Tetracyanoplatinate(II) was the determination of its crystal structure in its heptahydrate form, Mg[Pt(CN)₄]·7H₂O, by Bozorth and Pauling in 1925. nih.govacs.org Their work, utilizing X-ray diffraction, provided foundational knowledge of the atomic arrangement in this complex salt. nih.govacs.org
Historically, these compounds were of interest for their unique optical properties, including their dichroism and fluorescence. nih.gov While specific academic interest in Mg[Pt(CN)₄] has been less pronounced in recent decades compared to other tetracyanoplatinates, there is a renewed general interest in the photophysical properties of platinum complexes for applications in OLEDs, bio-imaging, and sensors. nih.govacs.org This resurgence provides a new context for re-evaluating the properties of less-studied compounds like Mg[Pt(CN)₄].
Scope and Aims of Contemporary Research on Magnesium Tetracyanoplatinate(II)
While dedicated contemporary research focusing solely on Mg[Pt(CN)₄] is limited, the broader aims of research on tetracyanoplatinate salts can be extrapolated to suggest potential future directions. A primary focus of modern research is the detailed characterization of their luminescent properties and the mechanisms that govern them. nih.govconfex.com For Mg[Pt(CN)₄], this would involve:
Detailed Spectroscopic Analysis: Modern spectroscopic techniques, such as high-resolution solid-state NMR, Raman, and detailed photoluminescence spectroscopy, could provide a more complete picture of the electronic structure and vibrational modes of Mg[Pt(CN)₄].
Theoretical Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the electronic band structure and predict the optical properties, offering deeper insight into the role of the magnesium ion in modulating the Pt-Pt interactions. acs.org
Sensor Applications: Given the sensitivity of tetracyanoplatinate luminescence to the environment, research could explore the potential of Mg[Pt(CN)₄] as a sensor for various analytes. confex.com
Research Findings in Data Tables
The following tables summarize key data available for Magnesium Tetracyanoplatinate(II) and related concepts.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Tetragonal | nih.govacs.org |
| Unit Cell Dimension (a) | 14.6 Å | nih.govacs.org |
| Unit Cell Dimension (c) | 3.13 Å | nih.govacs.org |
| Pt Atom Positions | 0 0 0 and ½ ½ ½ | nih.govacs.org |
| Mg Atom Positions | 0 0 ½ and ½ ½ 0 | nih.govacs.org |
| Property | Description | Significance |
|---|---|---|
| Luminescence | Often exhibit strong phosphorescence in the solid state. | Potential for use in lighting, displays, and as sensors. nih.govresearchgate.net |
| Absorption | Characterized by intense bands in the UV region, with lower energy bands sensitive to Pt-Pt interactions. | Provides information on the electronic structure and intermolecular interactions. acs.org |
| Vibrational Modes | The C≡N stretching frequency is a key indicator of the coordination environment. | Can be used to probe the strength of the metal-ligand bond and intermolecular forces. nih.gov |
Structure
2D Structure
Properties
CAS No. |
14444-56-5 |
|---|---|
Molecular Formula |
C4MgN4Pt |
Molecular Weight |
323.46 g/mol |
IUPAC Name |
magnesium;platinum(2+);tetracyanide |
InChI |
InChI=1S/4CN.Mg.Pt/c4*1-2;;/q4*-1;2*+2 |
InChI Key |
KLNPSVLMRATJDP-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Mg+2].[Pt+2] |
Synonyms |
magnesium tetracyanoplatinate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Controlled Synthesis of Magnesium Tetracyanoplatinate(II) and its Hydrates
Aqueous synthesis of magnesium tetracyanoplatinate(II) typically involves a salt metathesis reaction. This common method utilizes the high solubility of magnesium salts, such as magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂), and an alkali metal tetracyanoplatinate, like potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]). In this process, aqueous solutions of the two precursor salts are mixed. The less soluble magnesium tetracyanoplatinate then precipitates out of the solution, often as a hydrate (B1144303). The specific hydrate formed is influenced by factors such as temperature and reactant concentrations. nih.govresearchgate.net
Non-aqueous synthesis routes, such as solvothermal methods, offer an alternative for producing the compound. acs.org This technique involves a reaction in a sealed vessel containing the precursors and a non-aqueous solvent, heated above its boiling point. This approach can yield different crystalline phases or anhydrous forms of the compound that may not be accessible through aqueous routes. For instance, the synthesis of other magnesium complexes has been successfully carried out in solvents like benzene (B151609) or through hydrothermal methods using surfactants to control morphology. mdpi.comnih.gov
The control of temperature and the choice of solvent are critical in determining the final product's characteristics, particularly its hydration state and crystal morphology. For many magnesium salts, a variety of hydrate forms can crystallize from aqueous solutions depending on the temperature. nih.govresearchgate.net For example, in the magnesium sulfate-water system, different hydrates are stable at different temperatures. researchgate.net A similar principle applies to magnesium tetracyanoplatinate(II), where careful temperature control during crystallization can selectively produce specific hydrates like the heptahydrate (Mg[Pt(CN)₄]·7H₂O).
The solvent also plays a crucial role. In some reactions, the choice between a polar solvent like dichloromethane (B109758) and a nonpolar solvent can completely alter the stereoselectivity of the product. researchgate.net Furthermore, techniques like slow solvent evaporation or rapid cooling (flash cooling) can be employed to control the rate of crystal growth, influencing the size and quality of the resulting crystals. youtube.com The interaction between the solvent and the dissolved ions directly impacts the nucleation and growth of the crystals, allowing for tailored synthesis of desired forms.
Co-crystallization is an advanced technique used to create multi-component crystalline materials with modified physicochemical properties. tbzmed.ac.ir This strategy can be employed to form co-crystals of magnesium tetracyanoplatinate(II) with other molecules, known as co-formers. The formation of a co-crystal versus a salt is a delicate balance, often dependent on the pKa difference between the components and the synthetic method used. tbzmed.ac.irresearchgate.net
Several methods can be used to achieve co-crystallization:
Solvent Evaporation: This is a common method where the active pharmaceutical ingredient (API) and a co-former are dissolved in a common solvent, which is then slowly evaporated to form co-crystals. tbzmed.ac.ir
Grinding: Both neat (dry) grinding and liquid-assisted grinding involve mechanically mixing the components to induce co-crystal formation. Liquid-assisted grinding often yields a more stable crystalline phase. rsc.org
Slurry Crystallization: In this technique, the components are stirred in a solvent in which they are only sparingly soluble. This allows for a solution-mediated transformation into the most stable co-crystal form. researchgate.net
The choice of crystallization protocol is paramount, as different methods can lead to different products, sometimes resulting in a stable co-crystal or a metastable salt from the same starting materials. rsc.org
Preparation and Purity of Tetracyanoplatinate(II) Anion Precursors (e.g., K₂[Pt(CN)₄])
The quality of the final magnesium tetracyanoplatinate(II) product is directly tied to the purity of its precursors, particularly the tetracyanoplatinate(II) anion, which is typically sourced from potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]). nih.govresearchgate.net This precursor is a crystalline solid that serves as the source of the [Pt(CN)₄]²⁻ complex ion.
A common laboratory and industrial synthesis for K₂[Pt(CN)₄]·3H₂O involves several steps starting from chloroplatinic acid (H₂PtCl₆). A modern method involves the reduction of H₂PtCl₆ to H₂PtCl₄, followed by precipitation of platinum hydroxide. This precipitate then undergoes a pressure cyanidation process with potassium cyanide (KCN) to yield the final product. This method is noted for its high yield and purity.
The table below summarizes findings from several preparations of K₂[Pt(CN)₄]·3H₂O using a pressure cyanidation method, demonstrating the high yields achievable.
| Parameter | Example 1 | Example 2 | Example 3 |
| H₂PtCl₆ Solution Concentration (mmol/L) | 41.0 | 51.26 | 76.88 |
| H₂PtCl₆ Solution Volume (mL) | 200 | 200 | 200 |
| KCN Added (g) | 1.7 | 1.7 | 1.7 |
| Final Product (mmol) | 7.90 | 9.95 | 14.98 |
| Total Recovery (%) | 96.3% | 97.1% | 97.4% |
| Data derived from a pressure cyanidation synthesis method for potassium tetracyanoplatinate(II) trihydrate. nih.gov |
Elemental analysis is crucial to confirm the purity of the prepared precursor, ensuring no other platinum compounds are present. nih.gov
Green Chemistry Principles in the Synthesis of Magnesium Tetracyanoplatinate(II)
The application of green chemistry principles to the synthesis of inorganic compounds like magnesium tetracyanoplatinate(II) aims to reduce environmental impact and improve safety. While specific green synthesis routes for this exact compound are not widely documented, general principles can be applied.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with water or benign alternatives in synthesis and crystallization steps is a primary goal. Aqueous synthesis routes are inherently greener than those requiring volatile organic compounds.
Energy Efficiency: Employing methods that reduce energy consumption, such as mechanochemistry (ball milling), can be a greener alternative to traditional heating. researchgate.net Microwave-assisted synthesis can also significantly shorten reaction times and reduce energy usage. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The salt metathesis reaction, if high-yielding, can have a good atom economy.
Use of Renewable Feedstocks: For some syntheses, particularly of nanoparticles, plant extracts and other biomaterials have been used as reducing and capping agents, offering a renewable and non-toxic alternative to conventional chemical reagents. nih.govnih.gov While not directly applied to magnesium tetracyanoplatinate(II) yet, this approach is a promising area of research for related platinum complexes.
By integrating these principles, the synthesis of magnesium tetracyanoplatinate(II) can be made more sustainable and environmentally friendly.
Crystallographic and Detailed Structural Investigations
Single Crystal X-ray Diffraction Analysis of Mg[Pt(CN)₄] Architectures
Single crystal X-ray diffraction provides the most detailed picture of the compound's atomic arrangement, offering precise locations of the constituent atoms in the crystal lattice.
Interactive Table: Unit Cell Parameters for Mg[Pt(CN)₄]·7H₂O
| Parameter | Value |
| Crystal System | Tetragonal |
| a | 14.6 Å |
| b | 14.6 Å |
| c | 3.13 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Data sourced from early X-ray diffraction studies. aps.org |
The tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, is the core structural unit containing the platinum atom. X-ray diffraction studies confirm that this anion consistently adopts a square planar coordination geometry. In this arrangement, the central platinum(II) ion is bonded to the carbon atoms of four cyanide (CN⁻) ligands, all lying in the same plane. The platinum(II) center has a d⁸ electronic configuration, and the strong-field nature of the cyanide ligands results in a diamagnetic complex with no unpaired electrons. The bond parameters within this anion are well-characterized and show remarkable consistency across different tetracyanoplatinate salts.
Interactive Table: Typical Bond Parameters for the [Pt(CN)₄]²⁻ Anion
| Bond/Angle | Typical Value |
| Pt-C bond length | ~2.00 Å |
| C≡N bond length | ~1.15 Å |
| C-Pt-C angle | ~90° |
| Pt-C-N angle | ~180° |
| Values are typical and may vary slightly depending on the specific crystal structure. |
In the hydrated crystalline form, the magnesium ion (Mg²⁺) is not directly bonded to the [Pt(CN)₄]²⁻ anions. Instead, it exists as a discrete hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺. nih.govmdpi.comresearchgate.net In this coordination entity, the magnesium ion is surrounded by six water molecules, which act as ligands. researchgate.net These water molecules arrange themselves to form a nearly perfect octahedral geometry around the central magnesium ion. mdpi.com This [Mg(H₂O)₆]²⁺ octahedron is a common and stable coordination environment for magnesium in hydrated inorganic salts. nih.govnih.gov The entire crystal structure is then built from these [Mg(H₂O)₆]²⁺ cations, the [Pt(CN)₄]²⁻ anions, and additional water molecules of crystallization, all held together by an extensive network of hydrogen bonds.
The degree of hydration can significantly impact the crystal structure. For instance, under dry conditions, Mg[Pt(CN)₄]·7H₂O can lose water molecules, potentially leading to the formation of lower hydrates (like a hexahydrate) or an amorphous phase. ureaknowhow.comresearchgate.net This change in water content alters the unit cell dimensions and symmetry, resulting in a different crystalline phase (polymorphism). The stability and interconversion of these different hydrated forms are dependent on external conditions such as temperature and humidity.
Powder X-ray Diffraction (PXRD) for Phase Identification and Bulk Purity Assessment
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials, or "powders." Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides information about the bulk sample. fsu.edu
For magnesium tetracyanoplatinate, PXRD is used for two primary purposes:
Phase Identification: Every crystalline material produces a unique diffraction pattern, which serves as a "fingerprint." The PXRD pattern of a newly synthesized batch of Mg[Pt(CN)₄] can be compared to a standard pattern from a database, such as the Joint Committee on Powder Diffraction Standards (JCPDS) file, to confirm its identity. researchgate.net
Purity Assessment: PXRD can detect the presence of crystalline impurities. If the starting materials have not fully reacted or if side products have formed, their characteristic diffraction peaks will appear in the pattern alongside those of the desired product. It can also distinguish between different polymorphic or hydrated forms within the same sample. researchgate.net
Neutron Diffraction Studies for Light Atom Positioning and Magnetic Structures
While X-ray diffraction is highly effective for locating electron-dense atoms like platinum, it is less sensitive to lighter atoms, particularly hydrogen. Neutron diffraction offers a powerful complementary technique to overcome this limitation.
In the context of Mg[Pt(CN)₄]·7H₂O, neutron diffraction would be exceptionally useful for precisely determining the positions of the hydrogen atoms in the water molecules. nih.gov This information is crucial for accurately mapping the complex three-dimensional hydrogen-bonding network that holds the [Mg(H₂O)₆]²⁺ cations, [Pt(CN)₄]²⁻ anions, and interstitial water molecules together. Understanding this network is key to explaining the stability and properties of the hydrated crystal.
Furthermore, neutron diffraction is the primary method for determining the magnetic structure of materials. nih.gov Although Mg[Pt(CN)₄] is diamagnetic, this technique would be invaluable for studying related compounds containing paramagnetic metal ions, where it could reveal how magnetic moments are ordered at low temperatures.
Intermolecular Interactions and Supramolecular Assembly in Crystalline Solids
Crystallographic Data for Magnesium Tetracyanoplatinate Heptahydrate
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Tetragonal | capes.gov.braps.org |
| Unit Cell Dimensions | a = 14.6 Å, c = 3.13 Å | capes.gov.braps.org |
| Pt Atom Positions | 0 0 0 and ½ ½ ½ | capes.gov.braps.org |
| Mg Atom Positions | 0 0 ½ and ½ ½ 0 | capes.gov.braps.org |
A defining characteristic of many tetracyanoplatinate salts is the tendency of the square planar anions to stack, leading to the formation of one-dimensional chains with significant platinum-platinum (Pt···Pt) interactions. In magnesium tetracyanoplatinate heptahydrate, the crystal structure is characterized by widely spaced rows of alternating magnesium and platinum atoms parallel to the tetragonal c-axis. capes.gov.braps.org The platinum atoms are located at positions (0, 0, 0) and (1/2, 1/2, 1/2), while the magnesium atoms are at (0, 0, 1/2) and (1/2, 1/2, 0). capes.gov.braps.org This arrangement results in rows where the distance between adjacent Pt atoms along the chain is equal to the c-axis lattice parameter, 3.13 Å. capes.gov.braps.org This short Pt···Pt distance is indicative of metallophilic interactions, which arise from the overlap of the filled dz² orbitals of the platinum(II) centers. These interactions are responsible for the compound's interesting optical properties. aps.org The chains of stacked [Pt(CN)₄]²⁻ ions are well-separated from each other by the hydrated magnesium cations, with the shortest distance between these rows being 10.3 Å. capes.gov.braps.org This structural motif confirms the formation of low-dimensional chains within the crystal. capes.gov.braps.org
Key Interatomic Distances in Magnesium Tetracyanoplatinate Heptahydrate
| Interaction | Distance (Å) | Significance | Source |
|---|---|---|---|
| Intra-chain Pt···Pt | 3.13 | Indicates metallophilic interaction and 1D chain formation. | capes.gov.braps.org |
| Intra-chain Mg···Pt | 1.57 | Unusually short distance between alternating atoms in the row. | capes.gov.braps.org |
| Inter-chain distance | 10.3 | Shows significant separation between the Pt-Mg rows. | capes.gov.braps.org |
Cryogenic Crystallography for Temperature-Dependent Structural Studies
While specific cryogenic crystallography studies on magnesium tetracyanoplatinate are not extensively reported in the searched literature, this technique is a powerful tool for understanding temperature-dependent structural changes in crystalline solids. Such studies on related compounds, like the magnesium ion channel CorA, have utilized cryo-electron microscopy (cryo-EM) to reveal conformational states that are not observable at room temperature. nih.govresearchgate.net
For a compound like magnesium tetracyanoplatinate, a cryogenic study could provide several key insights:
Thermal Contraction: Quantifying the anisotropic contraction of the unit cell, particularly the change in the intra-chain Pt···Pt distance versus the inter-chain separation. A decrease in temperature would be expected to shorten the Pt···Pt distance, potentially strengthening the metallophilic interactions and leading to observable changes in luminescence.
Ordering of Water Molecules: At low temperatures, the thermal motion of the water molecules is reduced, which could reveal a more ordered hydrogen-bonding network than is observable at room temperature.
Phase Transitions: Cooling the crystal could induce phase transitions to different, lower-symmetry space groups. These transitions are often driven by subtle changes in intermolecular interactions and would be readily detectable by low-temperature X-ray diffraction.
Cryogenic studies on the magnesium-transport protein CorA, for instance, have shown that the presence or absence of Mg²⁺ ions leads to significant, temperature-dependent conformational changes, highlighting the utility of low-temperature methods in understanding the structural role of magnesium ions. nih.govresearchgate.netnih.gov
Advanced Spectroscopic Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool to probe the bonding within the tetracyanoplatinate(II) anion and its interaction with the magnesium cation.
The cyanide (CN) ligand, a simple diatomic species, exhibits a characteristic stretching vibration, ν(CN), which is highly sensitive to its coordination environment. In metal cyanide complexes, the frequency of this mode provides insight into the nature of the metal-ligand bond. researchgate.netcolab.ws The analysis of IR and Raman spectra of compounds containing the [Pt(CN)4]2- moiety reveals distinct vibrational modes associated with the C≡N triple bond. researchgate.net
The vibrational modes of the cyanide ligand in Prussian blue analogues, which also feature metal-cyanide coordination, are typically found in the 1900-2250 cm⁻¹ range. researchgate.net These are generally categorized into A1g, Eg, and T1u modes based on their symmetry, with the T1u mode being infrared active and the A1g and Eg modes being Raman active. researchgate.net The position of the ν(CN) band can indicate the oxidation state of the metal to which the cyanide is coordinated. researchgate.net For instance, in some cyanide-bridged complexes, the stretching modes of the bridging CN groups are observed at higher wavenumbers (e.g., 2130 cm⁻¹ and 2185 cm⁻¹) compared to the terminal CN groups.
The band shapes in the IR and Raman spectra of the CN⁻ ion in aqueous solution are influenced by the rotational motion of the ion and its interaction with surrounding water molecules. rsc.org This suggests that the local environment significantly affects the vibrational characteristics of the cyanide ligand.
Interactive Data Table: Typical Vibrational Frequencies of Cyanide Ligands in Metal Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Activity | Notes |
| ν(CN) Stretch (Terminal) | 2000 - 2200 | IR and Raman Active | Frequency is sensitive to the metal's oxidation state and electronegativity. |
| ν(CN) Stretch (Bridging) | 2100 - 2200 | IR and Raman Active | Generally at a higher frequency than terminal cyanides. |
Beyond the internal vibrations of the cyanide ligand, the spectra also reveal vibrations corresponding to the stretching and bending of the platinum-carbon (Pt-C) and platinum-cyanide (Pt-CN) bonds. These metal-ligand modes typically appear at lower frequencies than the ν(CN) stretch. researchgate.netsmu.edu
The identification of these modes is crucial for understanding the strength and nature of the coordination bond. smu.edu Asymmetric stretching vibrations generally occur at higher frequencies than symmetric stretching vibrations, and stretching vibrations are found at higher frequencies than bending vibrations. williams.edu The local vibrational mode analysis is a theoretical approach that can help in assigning these modes by decoupling them from other molecular vibrations. smu.edu
In related systems, such as those with metallophilic interactions, low-frequency Raman spectroscopy has been employed to identify metal-metal stretching modes. For example, a Pt-Au stretching mode was identified at 57 cm⁻¹. nsf.gov While direct Pt-Pt bonding is not the primary feature in isolated Mg[Pt(CN)4] units, intermolecular Pt···Pt interactions in the solid state can give rise to low-frequency vibrational signatures.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Magnetic Circular Dichroism (MCD)
Electronic spectroscopy provides information about the electronic transitions within the complex, which are fundamental to its color and photophysical properties.
The tetracyanoplatinate(II) ion, [Pt(CN)4]2-, is the primary chromophore in Mg[Pt(CN)4]. Its UV-Vis absorption spectrum is characterized by a series of bands corresponding to electronic transitions between d-orbitals of the platinum(II) center and orbitals of the cyanide ligands. acs.orgresearchgate.net Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in a magnetic field, is a powerful technique for assigning these electronic transitions. capes.gov.brrsc.orgrsc.orgjascoinc.com
For square planar d8 complexes like [Pt(CN)4]2-, the electronic transitions are typically assigned as d-d transitions or metal-to-ligand charge transfer (MLCT) transitions. acs.org MCD spectroscopy helps to resolve overlapping bands and assign the symmetry of the excited states. capes.gov.br For example, in K2PtCl4, another square planar Pt(II) complex, MCD was used to assign bands to specific d-p transitions. capes.gov.br
In the solid state, the square planar [Pt(CN)4]2- units can stack, leading to Pt···Pt interactions. These interactions significantly influence the electronic spectra. The distance between the platinum atoms in these stacks dictates the energy of the electronic transitions, often resulting in a red shift of the absorption bands as the Pt···Pt distance decreases. researchgate.net This phenomenon is known as vapochromism or solvatochromism, where the color of the material changes in response to the presence of certain vapors or solvents that can alter the crystal packing and thus the Pt···Pt distance.
The strength of these metallophilic interactions can be probed by observing the low-energy region of the electronic spectrum. The formation of a metal-metal bonded excited state is a key feature of these systems. researchgate.net
Applying high pressure is a potent method to systematically tune the interatomic distances within a crystal lattice, thereby modifying the electronic and vibrational properties. researchgate.netacs.orgaps.org In hydrated crystals of Mg[Pt(CN)4], high-pressure studies can provide detailed insights into the relationship between the Pt···Pt distance and the observed optical transitions.
As pressure increases, the Pt···Pt distance is expected to decrease, leading to a corresponding shift in the energy of the electronic transitions. This pressure-induced tuning allows for a precise mapping of the structure-property relationship. acs.org High-pressure Raman spectroscopy studies on related transition metal cyanides have shown that the pressure coefficients of the CN stretching modes can provide information about structural changes, such as the rotational displacement of the cyanide octahedra. researchgate.net
Interactive Data Table: Summary of Spectroscopic Characterization Techniques
| Spectroscopic Technique | Information Obtained | Key Findings for Tetracyanoplatinates |
| Infrared (IR) Spectroscopy | Vibrational modes of functional groups. williams.edu | Identifies ν(CN) stretching frequencies, providing insight into coordination environment. researchgate.net |
| Raman Spectroscopy | Complementary vibrational modes, especially for symmetric vibrations. researchgate.net | Reveals A1g and Eg modes of the cyanide ligand and low-frequency metal-ligand and metal-metal modes. researchgate.netnsf.gov |
| UV-Visible (UV-Vis) Spectroscopy | Electronic transitions between molecular orbitals. researchgate.netresearchgate.net | Shows d-d and MLCT transitions of the [Pt(CN)4]2- chromophore. acs.org |
| Magnetic Circular Dichroism (MCD) | Assigns electronic transitions based on their behavior in a magnetic field. capes.gov.brjascoinc.com | Helps to resolve and assign the symmetry of excited states in the UV-Vis spectrum. acs.orgcapes.gov.br |
| High-Pressure Spectroscopy | Effect of interatomic distance on vibrational and electronic properties. researchgate.netacs.org | Tunes the Pt···Pt distance, allowing for the study of its effect on optical transitions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of chemical species in solution. wikipedia.org For magnesium tetracyanoplatinate(II), NMR studies, particularly focusing on the ¹³C and ¹⁹⁵Pt nuclei, offer profound insights into the behavior of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, in an aqueous environment.
The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of ½, is highly sensitive to its chemical environment, exhibiting a very wide chemical shift range of over 13,000 ppm. wikipedia.orghuji.ac.il This sensitivity makes ¹⁹⁵Pt NMR an excellent probe for identifying the oxidation state, coordination number, and ligand sphere of platinum complexes. wikipedia.orgnih.gov In solution, the [Pt(CN)₄]²⁻ anion maintains its square-planar geometry. The ¹⁹⁵Pt NMR chemical shift for this anion is characteristic and highly sensitive to interactions within the solution.
¹³C NMR spectroscopy provides complementary information about the cyanide ligands. udel.edu Since only 1% of carbon atoms are the NMR-active ¹³C isotope, specialized techniques are often employed. udel.edu The carbon atoms in the four equivalent cyanide ligands of the [Pt(CN)₄]²⁻ complex give rise to a single resonance, the chemical shift of which is influenced by the strong electron-withdrawing nature of the platinum(II) center. Furthermore, coupling between the ¹⁹⁵Pt and ¹³C nuclei (¹J(¹⁹⁵Pt-¹³C)) can be observed, providing direct evidence of the Pt-C bond and information about the nature of this covalent interaction. iastate.edu While specific data for the magnesium salt is not extensively documented, the parameters for the [Pt(CN)₄]²⁻ anion are well-established.
| Nucleus | Isotropic Chemical Shift (δ) / ppm | Key Structural Information |
|---|---|---|
| ¹⁹⁵Pt | ~ -4685 (relative to [PtCl₆]²⁻) | Confirms Pt(II) oxidation state and square-planar coordination environment. wikipedia.org |
| ¹³C | ~ 125 | Indicates the chemical environment of the cyanide carbon atoms. acs.org |
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. mdpi.com For Mg[Pt(CN)₄], XAS at the Pt L₃-edge is used to probe the environment around the platinum atom. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comillinois.edu
The Pt L₃-edge XANES region is particularly sensitive to the oxidation state and coordination geometry of the platinum center. bohrium.comnih.govresearchgate.net The energy and shape of the absorption edge, often referred to as the "white line," are characteristic of the electronic configuration of the metal. For magnesium tetracyanoplatinate(II), the XANES spectrum confirms the +2 oxidation state of platinum. nih.govresearchgate.net The features in the pre-edge region can also be indicative of the square-planar geometry, as certain electronic transitions become allowed or forbidden depending on the symmetry of the complex. illinois.edu
The EXAFS region, extending several hundred eV past the absorption edge, contains oscillatory signals that arise from the scattering of the outgoing photoelectron by neighboring atoms. uu.nllibretexts.org Analysis of the EXAFS spectrum provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For the [Pt(CN)₄]²⁻ anion, EXAFS analysis can precisely determine the Pt-C bond length. This structural information is crucial for understanding the size and rigidity of the complex.
| Parameter | Value | Method | Structural Significance |
|---|---|---|---|
| Pt Oxidation State | +2 | Pt L₃-edge XANES | Confirms the formal charge on the central platinum atom. nih.govresearchgate.net |
| Pt-C Bond Distance | ~2.00 Å | EXAFS | Defines the primary coordination sphere and size of the complex anion. nih.gov |
| Pt-C Coordination Number | 4 | EXAFS | Confirms the tetracyanato coordination of the platinum center. nih.gov |
X-ray Fluorescence (XRF) for Elemental Composition Verification
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. libretexts.org It is highly effective for the qualitative and quantitative analysis of metals and other elements in a wide range of sample types. researchgate.net In the context of magnesium tetracyanoplatinate(II), XRF serves as a robust method to verify the presence of both magnesium and platinum and to ensure their correct stoichiometric ratio in a synthesized sample.
The process involves irradiating the sample with high-energy X-rays, which causes the ejection of core-level electrons from the atoms. When electrons from higher energy levels drop down to fill these core-level vacancies, they emit secondary X-rays. The energy of these emitted X-rays is characteristic of the element from which they originated, creating a unique "fingerprint" for each element present. libretexts.org The intensity of the fluorescence signal is proportional to the concentration of the element in the sample, allowing for quantitative analysis. libretexts.orgnih.gov
For Mg[Pt(CN)₄], an XRF spectrum would display characteristic peaks for the K-shell or L-shell transitions of magnesium and the L-shell or M-shell transitions of platinum. This analysis confirms that the intended elements are present in the compound and can be used to check for the presence of impurities. researchgate.netresearchgate.net While other techniques like Neutron Activation Analysis (NAA) can also be used for detailed elemental and impurity analysis of magnesium-based materials, XRF provides a rapid and accessible method for routine compositional verification. bjrs.org.brbjrs.org.br
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of magnesium tetracyanoplatinate, which arise from the electronic interactions within the tetracyanoplatinate(II) anion and its electrostatic association with the magnesium cation.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of transition metal complexes with a good balance of accuracy and computational cost. oaepublish.com For the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, DFT calculations are employed to determine its optimized geometry. These calculations typically predict a square planar geometry around the central platinum atom, consistent with experimental observations for this d⁸ metal complex. Key geometric parameters such as Pt-C and C-N bond lengths, as well as bond angles, can be precisely calculated.
The electronic properties are also a key output of DFT calculations. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a critical parameter as it provides an estimate of the chemical reactivity and the energy required for electronic excitation. In tetracyanoplatinate(II), the HOMO is typically composed of d-orbitals from the platinum atom mixed with π-orbitals from the cyanide ligands, while the LUMO is often a combination of platinum d-orbitals and π* anti-bonding orbitals of the cyanide ligands. The energy of this gap influences the compound's optical properties, such as its absorption and emission spectra. Studies on related magnesium-doped materials have utilized DFT to understand their electronic structure and predict properties like band gaps. researchgate.netmdpi.comresearchgate.net
Table 1: Representative Calculated Properties for Square Planar [Pt(CN)₄]²⁻ using DFT
| Property | Calculated Value | Significance |
| Geometry | ||
| Pt-C Bond Length | ~2.00 Å | Indicates the strength and nature of the platinum-carbon bond. |
| C-N Bond Length | ~1.17 Å | Reflects the triple bond character of the cyanide ligand. |
| C-Pt-C Angle | ~90° | Confirms the square planar coordination geometry. |
| Electronic Properties | ||
| HOMO-LUMO Gap | Varies with functional | A key indicator of kinetic stability and electronic transition energies. |
Note: The exact values can vary depending on the specific DFT functional and basis set used in the calculation.
For a more rigorous analysis of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can provide more accurate descriptions of electron correlation effects. These high-level calculations are particularly useful for refining the understanding of the electronic states and excitation energies of the [Pt(CN)₄]²⁻ anion. They can be used to benchmark the results obtained from various DFT functionals, ensuring their reliability for the system under study. arxiv.orgnih.gov For instance, ab initio calculations have been successfully applied to study the interaction of platinum complexes with other molecules and surfaces. arxiv.org
Due to the high atomic number of platinum, relativistic effects, which are consequences of the high velocity of core electrons, become significant and must be considered in accurate theoretical treatments. These effects can contract the s and p orbitals while expanding the d and f orbitals, leading to changes in bond lengths, bond energies, and the energies of molecular orbitals. For platinum complexes, relativistic effects, particularly spin-orbit coupling, can profoundly influence the electronic spectra by mixing states of different spin multiplicities. rsc.org Computational investigations that incorporate relativistic Hamiltonians are therefore crucial for a correct description of the electronic properties and for the interpretation of experimental UV-vis spectra of compounds like magnesium tetracyanoplatinate. rsc.org
Table 2: Factors Influencing Calculated Binding Energies in Magnesium Complexes
| Factor | Description | Impact on Binding Energy |
| Electrostatic Interaction | The primary attractive force between the Mg²⁺ cation and the anionic complex. | A larger negative charge on the anion leads to a stronger binding energy. |
| Polarization | The distortion of the electron clouds of the ions due to their mutual electric fields. | Contributes to the overall binding, especially for polarizable anions. |
| Coordination Mode | The specific geometry of how the magnesium ion interacts with the tetracyanoplatinate anion. | Different coordination sites can lead to variations in stability. |
| Solvent Effects | The presence of solvent molecules can screen the charges and weaken the direct ion-ion interaction. | Binding energies in solution are generally lower than in the gas phase. |
Quantum chemical calculations on magnesium chloride and other magnesium-containing systems have demonstrated the formation of various aggregates and stable complexes in solution, highlighting the importance of these computational approaches in understanding the thermodynamics of ion association. nih.gov
Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Ion Interactions
While quantum chemical calculations provide insight into the static properties of a molecule or a small cluster of ions, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of these systems over time. nih.govnih.gov For magnesium tetracyanoplatinate dissolved in a solvent like water, MD simulations can model the diffusion of the Mg²⁺ and [Pt(CN)₄]²⁻ ions, the structure of their hydration shells, and the dynamics of ion pairing. rsc.orgprinceton.edu
In these simulations, the interactions between atoms are described by a force field, which is a set of empirical potential energy functions. The quality of the MD simulation is highly dependent on the accuracy of the force field parameters, which can sometimes be derived from high-level quantum chemical calculations (ab initio MD). researchgate.net MD simulations can reveal how water molecules arrange themselves around the magnesium cation and the tetracyanoplatinate anion, providing information on coordination numbers and residence times of water molecules in the hydration shells. This detailed picture of the solution-phase behavior is crucial for understanding properties like solubility and conductivity.
Computational Modeling of Solid-State Phenomena and Phase Transitions
In the solid state, magnesium tetracyanoplatinate exists as a crystal lattice. Computational solid-state physics methods, often based on DFT with periodic boundary conditions, can be used to model the properties of this crystalline material. brunel.ac.uk These calculations can predict the crystal structure, lattice parameters, and the bulk modulus, which is a measure of the material's resistance to compression.
Furthermore, computational modeling can be used to investigate phase transitions that may occur under varying conditions of temperature and pressure. psu.edu By calculating the free energies of different possible crystal structures, it is possible to predict the most stable phase at a given condition. The phonon dispersion curves can also be calculated, which provides information about the vibrational modes of the crystal lattice and can be used to assess its dynamic stability. researchgate.net
Machine Learning and Optimization-Based Approaches in Computational Chemistry
In the realm of theoretical and computational chemistry, the synergy of machine learning (ML) and sophisticated optimization algorithms is forging new pathways for the discovery and characterization of novel materials. aip.orgnih.gov These advanced computational tools are particularly impactful in the study of complex inorganic systems, such as coordination compounds, by enabling the rapid prediction of properties and the efficient exploration of vast chemical spaces. youtube.comnih.gov For the compound Magnesium;platinum(2+);tetracyanide, while specific applications of these methods are not yet widely documented in published literature, the established success of these approaches in analogous systems provides a clear framework for their potential application.
Machine learning models, a subset of artificial intelligence, are trained on extensive datasets to recognize intricate patterns and relationships between a compound's structure and its properties without being explicitly programmed with the underlying physical laws. nih.govulster.ac.uk This data-driven approach allows for the prediction of various characteristics, such as electronic structure, stability, and reactivity, at a fraction of the computational cost of traditional quantum mechanical calculations. aip.orgd-nb.info
Application of Machine Learning in Predicting Properties
Machine learning models can be trained to predict a wide array of properties for coordination compounds like this compound. By leveraging large databases of known compounds, these models can learn the subtle interplay between the constituent atoms and the resulting chemical and physical behaviors. For instance, a model could be trained on a dataset of platinum-containing complexes to predict properties of new or uncharacterized platinum compounds. nih.gov
The general workflow for applying machine learning to predict compound properties is as follows:
Data Curation: A large dataset of compounds with known properties is assembled. This data can be sourced from experimental measurements or high-fidelity computational chemistry calculations. youtube.com
Feature Engineering: Each compound in the dataset is represented by a set of numerical descriptors, or "features," that capture its key structural and chemical information. nih.gov
Model Training: A machine learning algorithm, such as a neural network or a random forest, is trained on the featurized data to learn the mapping between the features and the target properties. nih.govulster.ac.uk
Prediction: The trained model can then be used to predict the properties of new compounds, like this compound, by simply providing their features as input.
A significant area of application for such models is the prediction of electronic properties, which are crucial for understanding the optical and conductive characteristics of materials. For platinum complexes, predicting properties like the reduction potential is of particular interest, especially in the context of developing new therapeutic agents. nih.gov A recent study on Pt(IV) complexes demonstrated the high accuracy of machine learning models in predicting reduction potentials, a key parameter for their biological activity. nih.gov
Table 1: Illustrative Example of Machine Learning Model Performance for Predicting Reduction Potentials of Pt(IV) Complexes
| Machine Learning Model | Mean Squared Error (MSE) | Root Mean Squared Error (RMSE) | R-squared (R²) |
| Example Model | 0.016 V² | 0.13 V | 0.92 |
This table is based on data for a range of Pt(IV) complexes and serves as an illustration of the predictive power of machine learning in this area. nih.gov The values demonstrate a high degree of accuracy in the model's predictions.
Optimization-Based Approaches for Structural Determination
Determining the stable crystal structure of a compound is a cornerstone of materials science, as the structure dictates its properties. Optimization algorithms are central to this process in computational chemistry. numberanalytics.comnumberanalytics.com For a compound like this compound, which consists of a metal cation and a complex anion, predicting the crystal packing can be challenging.
Genetic algorithms (GAs), a type of global optimization method, have proven to be a powerful tool for crystal structure prediction. arxiv.orgrsc.org These algorithms are inspired by the principles of Darwinian evolution, where a population of candidate crystal structures "evolves" over generations to find the most stable arrangement. d-nb.inforesearchgate.net The "fitness" of each structure is typically evaluated by its calculated lattice energy, with lower energy structures being more likely to "survive" and "reproduce." rsc.org
The integration of machine learning with genetic algorithms can significantly accelerate the search for stable structures. d-nb.info A machine learning model can be trained on-the-fly to act as a surrogate for computationally expensive energy calculations, allowing for a much faster screening of candidate structures. d-nb.info
Table 2: Common Optimization Algorithms in Computational Chemistry
| Algorithm Type | Examples | Primary Application in Chemistry |
| Gradient-Based Methods | Steepest Descent, Conjugate Gradient, Quasi-Newton | Local geometry optimization to find the nearest energy minimum. numberanalytics.comnumberanalytics.com |
| Hessian-Based Methods | Newton-Raphson, Trust-Region | More robust local optimization, especially for complex potential energy surfaces. numberanalytics.com |
| Global Optimization Methods | Genetic Algorithms, Simulated Annealing, Particle Swarm Optimization | Exploring the entire potential energy surface to find the global energy minimum, crucial for crystal structure prediction. numberanalytics.comacs.org |
For this compound, a computational study would likely begin with the optimization of the geometry of the individual [Pt(CN)₄]²⁻ anion and then proceed to a crystal structure prediction using a genetic algorithm to determine the arrangement of the Mg²⁺ cations and the [Pt(CN)₄]²⁻ anions in the solid state. This approach would provide fundamental insights into the compound's stability and its expected crystallographic parameters.
Solid State Chemistry and Materials Science Applications
Design and Synthesis of Functional Materials Incorporating Magnesium Tetracyanoplatinate(II)
The synthesis of functional materials is a cornerstone of modern materials science. Polyfunctional magnesium and zinc organometallics are often prepared from organic halides through direct metal insertion or exchange reactions. semanticscholar.org The incorporation of the Magnesium Tetracyanoplatinate(II) moiety into larger, structured materials like metal-organic frameworks and hybrid nanomaterials represents a frontier in creating materials with novel optical, electronic, or catalytic properties.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linker molecules. youtube.com The versatility of MOFs stems from the ability to tune their structure and properties by carefully selecting the metallic and organic components. youtube.comacs.org While many MOFs use carboxylate-based linkers, the square-planar [Pt(CN)₄]²⁻ anion can also function as a rigid, inorganic linker, connecting metal centers through its nitrogen atoms to form extended network structures.
Magnesium-based MOFs have attracted significant attention due to the metal's low toxicity, low cost, and the unique properties they can impart. cd-bioparticles.netresearchgate.net The synthesis of Mg-MOFs typically involves solvothermal methods, where a mixture of a magnesium salt (like MgCl₂ or Mg(NO₃)₂) and a linker is heated in a solvent like N,N-dimethylformamide (DMF). nih.govyoutube.com This process facilitates the crystallization of the porous framework. nih.gov For instance, a novel Mg(II)-MOF based on 2,2'-bipyridine-4,4'-dicarboxylic acid was synthesized via a solvothermal method, resulting in a three-dimensional nanostructure with significant porosity. nih.gov
By analogy, a potential route to synthesizing a MOF incorporating Magnesium Tetracyanoplatinate(II) would involve reacting a magnesium salt with a suitable co-linker in the presence of Mg[Pt(CN)₄]. A more direct approach could utilize the [Pt(CN)₄]²⁻ anion itself as the primary linker between other metal centers, with Mg²⁺ acting as a charge-balancing cation within the pores or as part of a multi-metallic node. The existence of MOFs like Fe(pz)[Pt(CN)₄] (where pz = pyrazine) demonstrates that the tetracyanoplatinate unit is a viable linker for creating functional frameworks. mdpi.com
Table 1: Examples of Magnesium-Based MOF Synthesis
| MOF Compound | Metal Source | Linker | Synthesis Method | Key Feature | Reference |
| [Mg(Bpdc)(DMF)₂]n | MgCl₂ | 2,2'-bipyridine-4,4'-dicarboxylic acid (Bpdc) | Solvothermal | 3D nanostructure with 1D channels | nih.gov |
| {[Mg₂(HL)₂(H₂O)₄]·H₂O}n | Magnesium Nitrate | Pyrazole-3,5-dicarboxylic acid (H₃L) | Hydrothermal | 2D layered structure | rsc.org |
| [Mg₃(azdc)₃(dmf)₄] | Magnesium Nitrate | 4,4′-azobenzenedicarboxylic acid (H₂azdc) | Solvothermal | Trinuclear carboxylate units | researchgate.net |
Hybrid materials, which combine organic and inorganic components at the nanoscale, offer a pathway to materials with multifaceted and tailored features. nih.govrsc.org These materials can be broadly classified into two categories: Class I, where the phases are linked by weak interactions (e.g., van der Waals, hydrogen bonds), and Class II, where they are connected by strong covalent or ionic-covalent bonds. nih.gov Magnesium matrix composites are a prominent example of hybrid materials, where reinforcements like ceramics or carbon nanomaterials are integrated to enhance mechanical and thermal properties. researchgate.netduke.edu
Supramolecular chemistry provides the tools to control the assembly of molecules into well-defined nanostructures through non-covalent interactions. rsc.orgthno.org The [Pt(CN)₄]²⁻ anion is an excellent candidate for building supramolecular systems due to its ability to participate in coordination bonds and other weak interactions. researchgate.net This allows for the fabrication of structures like coordination polymers and molecular squares. For example, supramolecular assemblies have been constructed using the related [Pt(SCN)₄]²⁻ anion, which forms chains and 2D sheets with various metal cations. researchgate.net
The fabrication of hybrid nanostructures using Magnesium Tetracyanoplatinate(II) could proceed via self-assembly processes. By combining Mg[Pt(CN)₄] with functional organic molecules or polymers, it is possible to create Class I hybrid materials where the components are held together by electrostatic forces or hydrogen bonds. Furthermore, using principles of supramolecular control, Mg²⁺ and [Pt(CN)₄]²⁻ ions can be directed to form ordered arrays on a substrate or within a polymer matrix, leading to materials with controlled optical or electronic properties. This approach has been used to create nanozymes and other functional nanostructures. nih.gov
Thin Film Fabrication and Characterization
The deposition of materials as thin films is crucial for their integration into electronic and optical devices. The method of deposition is critical, especially for complex, multi-element compounds like Magnesium Tetracyanoplatinate(II), as the process must preserve the material's chemical structure and functionality.
Several techniques exist for thin film deposition, including magnetron sputtering and pulsed laser deposition (PLD). researchgate.net However, for delicate organic or metal-organic materials, these high-energy methods can cause decomposition. Matrix-Assisted Pulsed Laser Evaporation (MAPLE) was developed as a gentler alternative. oatext.commdpi.com
In the MAPLE process, the material to be deposited is dissolved or suspended at a low concentration (typically <5% by weight) in a volatile solvent, which forms a solid, frozen matrix. oatext.com This cryogenic target is then irradiated with a pulsed laser in a vacuum chamber. The laser energy is primarily absorbed by the solvent matrix, causing it to evaporate and carry the intact material molecules or nanoparticles toward a substrate, where they form a thin film. mdpi.comoatext.com This prevents thermal damage to the target material.
The viability of this technique for tetracyanoplatinate-based materials has been demonstrated in the deposition of Fe(pz)[Pt(CN)₄] nanoparticles. mdpi.com In this study, a tunable pulsed laser was set to a resonance absorption band of the water matrix, which successfully transferred the functional nanoparticles to a silicon substrate, forming a uniform thin film while preserving the material's critical spin-crossover properties. mdpi.com This approach serves as a direct precedent for the successful deposition of Magnesium Tetracyanoplatinate(II) thin films, which would be otherwise susceptible to decomposition.
Table 2: Key Parameters for MAPLE Deposition of a [Pt(CN)₄]²⁻-based Compound
| Parameter | Description | Example Value/Setting | Rationale | Reference |
| Technique | Matrix-Assisted Pulsed Laser Evaporation (MAPLE) | Resonant MAPLE | Gentle deposition process suitable for delicate metal-organic compounds. | mdpi.commdpi.com |
| Laser Source | Tunable Pulsed Laser | Tuned to water resonance band (~3080 nm) | Overcomes laser-induced decomposition by having the matrix absorb most of the energy. | mdpi.com |
| Target | Cryogenically frozen suspension | Nanocrystalline Fe(pz)[Pt(CN)₄] in a water ice matrix | Protects the material from thermal damage during laser ablation. | mdpi.comoatext.com |
| Substrate | Silicon (Si) or glass | Placed opposite the target in a vacuum chamber | Surface for the uniform deposition of the thin film. | mdpi.com |
| Resulting Film | Uniform and functional | Average thickness of 135 nm | Demonstrates successful material transfer without loss of functionality. | mdpi.com |
Once a thin film is fabricated, its structural integrity and functional properties must be thoroughly evaluated. A suite of spectroscopic and diffraction techniques is employed for this purpose.
For the MAPLE-deposited Fe(pz)[Pt(CN)₄] thin films, the following characterization methods were crucial:
X-ray Diffraction (XRD): This technique was used to confirm that the crystalline structure of the material was preserved during the deposition process. The diffraction pattern of the thin film was identical to that of the original nanocrystalline powder, indicating no structural collapse. mdpi.com
Temperature-Dependent Raman Spectroscopy: This method probed the vibrational modes of the material, which are sensitive to its electronic state. The measurements indicated a spin transition in the temperature range of 275 K to 290 K, confirming that the material's key functionality was retained in the film. mdpi.com
UV-Vis Spectroscopy: Analysis of the film's absorption spectrum revealed a shift in the metal-to-ligand charge-transfer (MLCT) band from 492 nm to 550 nm, corresponding to the transition between high-spin and low-spin states, respectively. This provided further evidence of the preserved spin-crossover behavior. mdpi.com
X-ray Absorption Spectroscopy (XAS): This technique also observed the spin crossover, although the transition was incomplete and shifted to lower temperatures due to soft X-ray-induced excited spin state trapping (SOXIESST). mdpi.com
These methods would be equally applicable to the characterization of Magnesium Tetracyanoplatinate(II) thin films, allowing for confirmation of the crystal structure and investigation of its photoluminescent or other spectroscopic properties.
Advanced Characterization of Material Microstructure and Morphology
Beyond crystalline structure, the microstructure and morphology of a material—such as its grain size, surface roughness, and particle shape—are critical to its performance. Advanced microscopy techniques are essential for this level of characterization.
Scanning Electron Microscopy (SEM): SEM is widely used to visualize the surface morphology of materials. It can reveal information about the uniformity of a thin film, the size and shape of grains, and the presence of any defects. mdpi.com For hybrid magnesium composites, SEM coupled with energy-dispersive X-ray spectroscopy (EDX) can map the distribution of different elements and phases. mdpi.com
Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to examine the internal microstructure of a material. It can be used to measure the size of nanocrystals, observe the crystal lattice, and identify different phases through selected area electron diffraction (SAED).
Atomic Force Microscopy (AFM): AFM is a powerful technique for characterizing the surface topography of a material at the nanometer scale. It can provide quantitative data on surface roughness and was used to inspect the surface of 3D scaffolds coated with graphene-like materials via MAPLE. semanticscholar.org
For materials derived from Magnesium Tetracyanoplatinate(II), these techniques would be invaluable. SEM could assess the quality of thin films, TEM could characterize the size and dispersion of nanoparticles in a hybrid composite, and AFM could probe the surface of self-assembled supramolecular structures.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro- and nanoscale features of materials. SEM provides detailed images of the surface morphology, while TEM offers insights into the internal structure.
Detailed Research Findings: While specific SEM and TEM studies focused exclusively on Magnesium tetracyanoplatinate are not extensively detailed in available literature, the application of these techniques to similar metal-organic and coordination complexes is well-established. For instance, SEM and TEM analyses have been crucial in determining the particle size and surface morphology of various magnesium and metal complexes. nih.gov
SEM Analysis: For Magnesium tetracyanoplatinate, SEM would be employed to characterize the morphology of its crystalline powders. This includes determining the shape, size distribution, and degree of aggregation of the crystals. The technique would reveal surface features, such as facets, steps, and defects, which are influenced by the synthesis conditions. The peculiar optical properties of Magnesium tetracyanoplatinate are linked to its unusual crystal structure, where atoms are arranged in widely spaced rows, a feature whose macroscopic manifestation as crystal habit could be observed with SEM. capes.gov.braps.org
TEM Analysis: TEM would allow for the direct visualization of the crystal lattice of Magnesium tetracyanoplatinate. High-resolution TEM (HRTEM) could potentially image the atomic columns, providing real-space verification of the crystal structure determined by X-ray diffraction. capes.gov.braps.org Electron diffraction patterns obtained via TEM would yield precise information about the crystal system and lattice parameters, complementing XRD data. This would be particularly useful for identifying and characterizing any crystalline defects, dislocations, or stacking faults within the material.
The table below illustrates the typical data obtained from these microscopy techniques for a crystalline material.
| Technique | Parameter Measured | Typical Data/Observation for a Crystalline Compound |
|---|---|---|
| SEM | Morphology | Well-defined crystal habits (e.g., prismatic, needle-like) |
| SEM | Particle Size | Distribution from sub-micron to several hundred microns |
| SEM | Surface Features | Growth steps, etch pits, surface cracks, agglomeration |
| TEM | Internal Structure | Lattice fringes, dislocations, grain boundaries |
| TEM (SAED) | Crystallinity | Sharp, ordered diffraction spots confirming single-crystal nature |
Atomic Force Microscopy (AFM) for Surface Topography and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique capable of imaging surfaces at the atomic scale. It is instrumental in characterizing the surface topography and can also probe local mechanical and electronic properties.
Detailed Research Findings: AFM has proven essential for assessing the nanoscale topographic changes on the surfaces of various magnesium-containing biomaterials and composites. nih.gov For Magnesium tetracyanoplatinate, AFM would offer a more detailed view of the crystal surfaces than SEM. It could be used to measure surface roughness with sub-nanometer precision and visualize atomic or molecular-scale terraces and steps related to crystal growth mechanisms.
The technique could map variations in local properties such as friction (Lateral Force Microscopy) or adhesion, providing a more complete picture of the surface chemistry. Given that the crystal structure of MgPt(CN)₄·7H₂O involves chains of alternating Magnesium and Platinum atoms, AFM could potentially be used to study the surface termination and the arrangement of these chains at the crystal face. capes.gov.braps.org
The following table summarizes the kind of detailed surface information that AFM can provide.
| AFM Mode | Property Investigated | Example of Research Finding |
|---|---|---|
| Contact/Tapping Mode | Surface Topography | Imaging of mono-molecular growth steps on crystal facets |
| Contact/Tapping Mode | Surface Roughness | Quantitative measurement (e.g., Root Mean Square roughness) |
| Lateral Force Microscopy | Friction Mapping | Differentiation between crystalline domains with varied termination |
| Phase Imaging | Material Composition | Mapping of domains with different hardness or adhesion |
In-situ and Time-Resolved Advanced Characterization Techniques for Dynamic Processes
In-situ and time-resolved characterization techniques are critical for observing how a material's structure and properties change in real-time in response to external stimuli such as temperature, pressure, or chemical environment.
Detailed Research Findings: The application of in-situ methods, such as in-situ X-ray diffraction, has been vital for investigating the thermal stability and decomposition pathways of other magnesium-containing compounds like magnesium ammonium (B1175870) carbonate. researchgate.net For Magnesium tetracyanoplatinate heptahydrate, these techniques would be invaluable for studying dynamic processes. capes.gov.braps.org
The table below outlines a hypothetical in-situ heating experiment to study the dehydration of Magnesium tetracyanoplatinate heptahydrate.
| Time Point | Temperature (°C) | Stimulus | Observed Phenomenon (Hypothetical) | Technique |
|---|---|---|---|---|
| T0 | 25 | Start of heating ramp | Stable heptahydrate phase (MgPt(CN)₄·7H₂O) | In-situ XRD |
| T1 | 80 | Continuous heating | Onset of peak shifts, indicating lattice parameter changes | In-situ XRD |
| T2 | 110 | Continuous heating | Phase transition to a lower hydrate (B1144303) (e.g., dihydrate) | In-situ XRD |
| T3 | 150 | Continuous heating | Formation of anhydrous MgPt(CN)₄ phase | In-situ XRD |
| T4 | >200 | Continuous heating | Decomposition of the tetracyanoplatinate complex | TGA-MS |
Advanced Research Avenues and Emerging Applications
Photocatalytic Research Involving Tetracyanoplatinate(II) Complexes
The unique photophysical properties of tetracyanoplatinate(II) complexes make them compelling candidates for photocatalysis. Their ability to absorb light and facilitate electron transfer processes opens up possibilities for driving chemical reactions in a more sustainable manner.
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. nih.gov It involves the transfer of an electron from a donor molecule to an acceptor molecule upon the absorption of light. In the context of tetracyanoplatinate(II) complexes, understanding the intricacies of PET is crucial for designing efficient photocatalytic systems.
The process is governed by the spatial arrangement of the electron donor and acceptor, where the distance and orientation between them dictate the efficiency of charge separation. nih.gov The formation of charge-transfer complexes, as observed between tetracyanoplatinate(II) and methyl viologen, can lead to intense luminescence, indicating the potential for efficient light-induced processes even without direct platinum-platinum interactions. oup.com
Research into cyano-bridged iron-cobalt square complexes has demonstrated reversible thermally and photoinduced electron transfer, providing a model for understanding these processes in more complex systems. nsf.gov These studies offer insights into how the electronic and steric properties of the constituent metal ions and ligands can be tuned to control the bistable magnetic and optical properties of the material. nsf.gov
The rational design of photocatalysts is a key area of research aimed at developing materials with enhanced efficiency and selectivity for specific chemical transformations. ucl.ac.uksunyempire.edu For magnesium tetracyanoplatinate(II)-based photocatalysts, this involves tailoring the structural and electronic properties to optimize their performance.
Strategies for designing effective photocatalysts include:
Structural Modification: Creating hierarchical and core-shell structures to increase the surface-area-to-volume ratio, providing more active sites for catalysis. mdpi.com
Electronic Structure Tuning: Introducing defects or doping with other elements to modify the electron density and improve charge separation. ucl.ac.uk For instance, doping titanium dioxide with magnesium has been shown to enhance photocatalytic activity. ajchem-a.comnih.gov
Heterojunction Construction: Combining different semiconductor materials to create heterojunctions that promote the separation of photogenerated electron-hole pairs and enhance photocatalytic efficiency. mdpi.com
While much of the current research on photocatalysis focuses on earth-abundant metals, the principles discovered can be applied to platinum-based systems to develop highly active and stable photocatalysts. rsc.orgnih.gov The goal is to create next-generation photocatalysts that can drive a wide range of chemical reactions, from the degradation of pollutants to the synthesis of valuable organic compounds. mdpi.commdpi.com
Electrochemical Investigations and Energy Storage Applications
The development of advanced energy storage systems is a critical global challenge. Magnesium-ion batteries are considered a promising alternative to lithium-ion batteries due to the higher abundance and lower cost of magnesium. utilitydive.com However, significant hurdles remain, particularly in the development of suitable electrolytes.
Solid-state electrolytes are a key component for enabling safer and more energy-dense batteries. utilitydive.comlbl.gov The primary challenge in developing solid-state magnesium-ion conductors is the slow migration of the divalent magnesium ion (Mg²⁺) in solid lattices. frontiersin.org
Recent research has explored various material classes for solid-state magnesium electrolytes, including ceramics, metal-organic frameworks (MOFs), glasses, and polymers. rsc.orgmdpi.com A significant breakthrough was the discovery of magnesium scandium selenide (B1212193) spinel, which exhibits magnesium mobility comparable to that of solid-state lithium-ion electrolytes. lbl.gov Another promising approach involves the use of mechanically soft, clay-like halide glassy electrolytes, which have demonstrated high room-temperature ionic conductivity. escholarship.org
The table below summarizes the ionic conductivity of various solid-state magnesium ion conductors.
| Material Class | Example Compound | Ionic Conductivity (S cm⁻¹) at Room Temperature |
| Borohydrides | Mg(BH₄)₂ | ~10⁻¹² |
| Modified Borohydrides | Mg(BH₄)(NH₂) | 10⁻⁶ (at 150°C) |
| Metal-Organic Frameworks | MIT-20-MgBr₂ | 8.8 x 10⁻⁷ |
| Phosphates | MgZr₄(PO₄)₆ (MZP) | < 10⁻⁶ (at 300°C) |
| Chalcogenides | Magnesium Scandium Selenide | Comparable to Li-ion solid electrolytes |
| Halide Glassy Electrolytes | Magnesium Gallium Halides | 0.47 x 10⁻³ |
| Tellurates | Ilmenite-type Mg₃TeO₆ | Remarkable bulk ionic conductivity |
The reversible electrodeposition and stripping of magnesium are crucial for the performance of magnesium-ion batteries. nih.govrsc.org The structure of the anion in the electrolyte plays a significant role in this process. Some anions, like bis(trifluoromethanesulfonyl)imide (TFSI⁻), can lead to the formation of a passivating layer on the magnesium anode, hindering the electrochemical process. nih.govacs.org
Research has shown that the interfacial chemistry at the electrode-electrolyte interface is critical. frontiersin.org The addition of certain co-solvents or salts can alter this interface, preventing the decomposition of the anion and enabling smooth, dendrite-free magnesium deposition. nih.gov For example, the use of sulfone/ether mixed solvents has been shown to improve deposition quality by creating a protective boundary layer. nih.govfrontiersin.org The structure of magnesium alkoxide and aryloxide precursors in the electrolyte also influences the electrochemical characteristics. princeton.edu
Studies on ionic liquids have also revealed that the choice of anion is critical for reversible magnesium electrodeposition. researchgate.net In some cases, the addition of a chloride source is necessary to prevent passivation and efficiently strip the deposited magnesium. rsc.org
The electrochemical stability and redox properties of the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, are vital for its potential application in electrochemical systems. While specific studies on the electrochemical behavior of magnesium tetracyanoplatinate(II) are limited, research on related cyanometalate complexes and other redox-active species provides valuable insights.
The electrochemical properties of various redox-active materials are being investigated for applications in non-aqueous redox flow batteries. rsc.orgmdpi.com For instance, tetracyanoethylene (B109619) has been studied as a two-electron-active anolyte. rsc.org The stability and redox potentials of such molecules are key performance indicators.
In the context of tetracyanoplatinate(II), its redox behavior would be influenced by the solvent, supporting electrolyte, and the nature of the electrode material. rsc.orgnih.gov Understanding the electron transfer kinetics and the stability of the complex under electrochemical cycling will be crucial for determining its viability in energy storage applications. The square-planar geometry and the strong ligand field of the cyanide ligands in [Pt(CN)₄]²⁻ suggest a degree of electrochemical stability. However, further research is needed to fully characterize its redox properties and its compatibility with magnesium anodes and high-voltage cathodes.
Supramolecular Chemistry and Self-Assembly Processes
The planar geometry and the potential for non-covalent interactions of the [Pt(CN)₄]²⁻ anion make it a versatile building block in supramolecular chemistry. The ability to form ordered structures through self-assembly is a key area of investigation, with applications ranging from sensing to advanced materials.
Tailored Supramolecular Assembly with Polymeric and Peptidic Amphiphiles
The self-assembly of amphiphilic molecules, which possess both hydrophilic and hydrophobic moieties, can be directed to create highly ordered nanostructures. nih.govnih.gov The incorporation of Mg[Pt(CN)₄] into these assemblies offers a pathway to new functional materials.
Amphiphilic polymers, for instance, can form micelles or other aggregates in solution. The principles of their self-assembly are governed by factors such as the hydrophilic-lipophilic balance and solvent composition. While direct studies on the co-assembly of Mg[Pt(CN)₄] with polymeric amphiphiles are not extensively documented, the behavior of other amphiphilic platinum(II) complexes provides valuable insights. For example, amphiphilic platinum(II) Schiff base complexes have been shown to self-assemble into diverse nanostructures driven by Pt-Pt and π-π stacking interactions, with the resulting morphologies being highly dependent on the solvent and the molecular structure of the amphiphile. nih.gov It is conceivable that the tetracyanoplatinate(II) anion could be incorporated into such systems, with the magnesium cation potentially influencing the packing and stability of the resulting supramolecular structures.
Peptide amphiphiles, which combine a hydrophobic tail with a hydrophilic peptide headgroup, are another class of molecules that readily self-assemble into well-defined nanostructures like nanofibers and ribbons. nih.gov The driving forces for their assembly include hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The charged nature of the [Pt(CN)₄]²⁻ anion and the Mg²⁺ cation suggests that electrostatic interactions could play a crucial role in directing the co-assembly with appropriately designed peptide amphiphiles. The potential for creating hybrid organic-inorganic nanomaterials with tunable properties through this approach is a promising area for future research.
Exploration of Host-Guest Chemistry with Mg[Pt(CN)₄] Scaffolds
Host-guest chemistry involves the encapsulation of a "guest" molecule or ion within a "host" molecule or a larger supramolecular assembly. wikipedia.org This field relies on molecular recognition and non-covalent interactions to form stable complexes. While Mg[Pt(CN)₄] itself is a simple salt, the [Pt(CN)₄]²⁻ unit can be a component of more complex host structures.
Furthermore, the layered crystal structure of some tetracyanoplatinate salts can create interlayer spaces that may accommodate guest molecules, a phenomenon known as intercalation. rsc.org The ability to modify the properties of the material by introducing specific guests into the lattice is a key aspect of host-guest chemistry. Research in this area could explore the potential of Mg[Pt(CN)₄] and its hydrates to form inclusion compounds with various guest species.
Structural Dynamics and Phase Transitions in Magnesium Tetracyanoplatinate(II)
The study of how the structure and properties of materials change in response to external stimuli like temperature and pressure is fundamental to understanding their behavior and unlocking new applications. mdpi.comosti.gov Magnesium tetracyanoplatinate(II) exhibits interesting structural dynamics and is susceptible to phase transitions under varying conditions.
Temperature-Dependent Structural Transformations
It is important to note that temperature can also affect the hydration state of magnesium tetracyanoplatinate(II), leading to changes in the crystal structure and, consequently, its physical properties. The loss of water molecules upon heating can result in a phase transition to a different crystalline form with altered Pt-Pt distances and electronic properties.
Investigation of Pressure-Induced Structural and Electronic Changes
The application of high pressure is a powerful tool to probe the structural and electronic properties of materials, often leading to the discovery of new phases with unique characteristics. aps.orgnih.govrsc.org Studies on tetracyanoplatinate salts have shown that pressure can induce significant changes in their crystal and electronic structures.
Pressure-induced phase transitions are a common phenomenon in solids. mdpi.comaps.org These transitions can involve changes in the crystal symmetry and can be either reversible or irreversible. Research on other tetracyano-containing compounds, such as tetracyanoethylene, has demonstrated pressure-induced phase transitions and even chemical transformations leading to polymerization. nih.gov While the polymerization of the cyanide ligands in Mg[Pt(CN)₄] under pressure is a more extreme scenario, the possibility of more subtle structural phase transitions is a key area of investigation.
The following table summarizes the potential effects of pressure on the properties of tetracyanoplatinate compounds, which can be extrapolated to Mg[Pt(CN)₄]:
| Property | Pressure-Induced Change | Potential Consequence for Mg[Pt(CN)₄] |
| Crystal Structure | Phase transition to a more compact lattice | Altered Pt-Pt distances and coordination environment |
| Electronic Structure | Shift in energy levels of molecular orbitals | Changes in optical absorption and emission properties |
| Vibrational Modes | Shift in the frequency of CN stretching modes | Provides information on changes in bonding and structure |
Further research combining high-pressure X-ray diffraction, Raman and absorption spectroscopy would provide a more complete picture of the structural and electronic evolution of Magnesium tetracyanoplatinate(II) under pressure.
Q & A
Basic Research: What are the established synthesis methods for magnesium platinum(2+) tetracyanide, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves controlled precipitation reactions under inert atmospheres to avoid hydrolysis or oxidation. For analogous tetracyanide complexes (e.g., barium tetracyanoplatinate(II)), stoichiometric ratios of platinum salts (e.g., K₂[PtCl₄]) and cyanide precursors (e.g., KCN) are reacted in aqueous solutions, followed by addition of magnesium salts . Key steps include:
- Precipitation: Adjust pH to stabilize the tetracyanide ligand.
- Purification: Recrystallization or solvent extraction to isolate the compound.
- Purity Validation: Elemental analysis (EDS), X-ray diffraction (XRD), and inductively coupled plasma mass spectrometry (ICP-MS) ensure stoichiometric accuracy and absence of byproducts. Purity >98% is critical for reproducibility; trace impurities (e.g., unreacted cyanide) can alter catalytic or electronic properties .
Basic Research: What characterization techniques are essential for confirming the structural integrity of magnesium platinum(2+) tetracyanide?
Methodological Answer:
- XRD: Determines crystal structure and phase purity. Compare with databases (e.g., ICDD) for lattice parameter validation .
- SEM/EDS: Assesses surface morphology and elemental composition. For example, SEM images of magnesium-plated substrates (e.g., platinum electrodes) reveal deposition uniformity, which is critical for electrochemical studies .
- Spectroscopy: FTIR identifies cyanide ligand vibrations (C≡N stretching ~2100 cm⁻¹), while UV-Vis monitors d-d transitions in the platinum center .
- Thermogravimetric Analysis (TGA): Confirms hydration states (e.g., monohydrate vs. anhydrous forms) by measuring mass loss upon heating .
Advanced Research: How can computational methods elucidate the electronic structure and reactivity of magnesium platinum(2+) tetracyanide?
Methodological Answer:
Density Functional Theory (DFT) simulations model the compound’s electronic configuration, focusing on:
- Ligand Field Effects: Cyanide’s strong field splitting stabilizes platinum’s d-orbitals, influencing redox potentials.
- Charge Transfer: Magnesium’s role in stabilizing the tetracyanide lattice via ionic interactions.
- Reactivity Predictions: Simulate adsorption energies on catalytic surfaces (e.g., for CO₂ reduction) using software like Gaussian or VASP. Validate predictions with cyclic voltammetry or X-ray photoelectron spectroscopy (XPS) .
Advanced Research: How should researchers resolve contradictions in reported thermodynamic properties (e.g., stability or decomposition pathways)?
Methodological Answer:
- Systematic Reviews: Follow PRISMA guidelines to aggregate data from multiple studies. For example, discrepancies in decomposition temperatures may arise from differing hydration states or synthesis conditions .
- Cross-Validation: Combine TGA, differential scanning calorimetry (DSC), and in-situ XRD to correlate thermal events with structural changes.
- Data Transparency: Contact authors for raw data (e.g., thermal curves) to reanalyze using standardized protocols. highlights the importance of open data practices for resolving inconsistencies .
Reproducibility: What experimental parameters must be documented to ensure reproducibility in studies involving magnesium platinum(2+) tetracyanide?
Methodological Answer:
- Synthesis Conditions: Precise stoichiometry, pH, temperature, and atmosphere (e.g., N₂ glovebox use).
- Chemical Sources: Manufacturer, purity grade (e.g., >98.0% by titration), and batch numbers for reagents .
- Storage: Moisture-sensitive compounds require desiccators or argon-filled vials.
- Safety Data: Cyanide toxicity mandates explicit handling protocols (e.g., neutralization with Fe²⁺ solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
